(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 158300-13-1
VCID: VC0234182
InChI: InChI=1S/C11H15N5/c1-7(2)4-8(3)16-11-9-10(13-5-12-9)14-6-15-11/h4-6,8H,1-3H3,(H2,12,13,14,15,16)/t8-/m1/s1
SMILES: CC(C=C(C)C)NC1=NC=NC2=C1NC=N2
Molecular Formula: C13H14N2O5
Molecular Weight: 217.27 g/mol

(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine

CAS No.: 158300-13-1

Main Products

VCID: VC0234182

Molecular Formula: C13H14N2O5

Molecular Weight: 217.27 g/mol

(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine - 158300-13-1

CAS No. 158300-13-1
Product Name (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine
Molecular Formula C13H14N2O5
Molecular Weight 217.27 g/mol
IUPAC Name N-[(2R)-4-methylpent-3-en-2-yl]-7H-purin-6-amine
Standard InChI InChI=1S/C11H15N5/c1-7(2)4-8(3)16-11-9-10(13-5-12-9)14-6-15-11/h4-6,8H,1-3H3,(H2,12,13,14,15,16)/t8-/m1/s1
Standard InChIKey LGNPWLZSKYBNGQ-MRVPVSSYSA-N
Isomeric SMILES C[C@H](C=C(C)C)NC1=NC=NC2=C1NC=N2
SMILES CC(C=C(C)C)NC1=NC=NC2=C1NC=N2
Canonical SMILES CC(C=C(C)C)NC1=NC=NC2=C1NC=N2
Synonyms N(6)-(1,3-dimethyl-2-butenyl)adenine
N(6)-(1,3-dimethyl-2-butenyl)adenine, (S)-enantiomer
N(6)-DMBA
PubChem Compound 157815
Last Modified Nov 11 2021
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